N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide, also known as CTB, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide is not fully understood, but research suggests that it may act on multiple pathways involved in cancer and neurodegenerative diseases. N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as reduce the production of inflammatory cytokines in the brain.
Biochemical and Physiological Effects
N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation in the brain, and the protection of neurons from oxidative stress. Additionally, N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide for lab experiments is its low toxicity and good bioavailability, which allows for high doses to be administered without causing harm to the test subjects. However, one limitation of N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide. One direction is to further investigate its mechanism of action, particularly in cancer and neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, research could focus on developing more efficient synthesis methods for N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide, as well as exploring its potential as a drug delivery vehicle.
Méthodes De Synthèse
The synthesis of N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide involves the reaction of 2-cyclohexylbenzimidazole with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide in high purity.
Applications De Recherche Scientifique
N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has shown that N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
Propriétés
IUPAC Name |
N-(2-cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-15(20)17-12-8-9-13-14(10-12)19-16(18-13)11-6-4-3-5-7-11/h2,11-12H,1,3-10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGXYYFRCDRKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=C(C1)NC(=N2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.